1,7-dimethyl-3-(2-oxo-2-phenylethyl)-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
1,7-dimethyl-3-(2-oxo-2-phenylethyl)-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-3-(2-oxo-2-phenylethyl)-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multiple steps, starting from simpler precursors. The key steps often include:
- Formation of the imidazo[1,2-g]purine core.
- Introduction of the 2-oxo-2-phenylethyl group.
- Addition of the oxolan-2-ylmethyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-3-(2-oxo-2-phenylethyl)-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Various substitution reactions can occur, particularly at the phenylethyl and oxolan-2-ylmethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents at specific positions on the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-3-(2-oxo-2-phenylethyl)-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
Uniqueness
1,7-dimethyl-3-(2-oxo-2-phenylethyl)-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific combination of functional groups and its imidazo[1,2-g]purine core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
4,7-dimethyl-6-(oxolan-2-ylmethyl)-2-phenacylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-14-11-26-18-19(23-21(26)25(14)12-16-9-6-10-31-16)24(2)22(30)27(20(18)29)13-17(28)15-7-4-3-5-8-15/h3-5,7-8,11,16H,6,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHVQKXAXWSQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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